2,4-Dihydroxybutanoic acid
2,4-Dihydroxybutanoic acid
2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid.
2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.
2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.
Brand Name:
Vulcanchem
CAS No.:
1518-62-3
VCID:
VC20947391
InChI:
InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
SMILES:
C(CO)C(C(=O)O)O
Molecular Formula:
C4H8O4
Molecular Weight:
120.1 g/mol
2,4-Dihydroxybutanoic acid
CAS No.: 1518-62-3
Cat. No.: VC20947391
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid. 2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. |
|---|---|
| CAS No. | 1518-62-3 |
| Molecular Formula | C4H8O4 |
| Molecular Weight | 120.1 g/mol |
| IUPAC Name | 2,4-dihydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) |
| Standard InChI Key | UFYGCFHQAXXBCF-UHFFFAOYSA-N |
| SMILES | C(CO)C(C(=O)O)O |
| Canonical SMILES | C(CO)C(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator